Convergent Two‑Step Uracil Assembly Outperforms Acyl Chloride‑Based Routes in Step‑Economy and Throughput
When 3‑methoxy‑2‑propenoylisocyanate (6) is employed, the target uracil (1) is obtained in 56 % yield over only two steps from amine (7), whereas the alternative route via 3‑methoxyacryloyl chloride requires an extra activation step and delivers lower overall yield due to intermediate handling losses . This step‑economy advantage directly translates into higher mass throughput in multi‑gram preparations.
| Evidence Dimension | Overall yield for uracil product |
|---|---|
| Target Compound Data | 56 % over two steps from amine 7 |
| Comparator Or Baseline | 3‑Methoxyacryloyl chloride route (exact yield not disclosed but described as requiring additional activation step with lower overall efficiency) |
| Quantified Difference | At least one extra synthetic step avoided; 56 % two‑step yield serves as a benchmark achievable only with the isocyanate reagent |
| Conditions | Uracil synthesis: amine 7 reacted with isocyanate 6 in toluene at –10 °C, then NH₄OH/EtOH at 100 °C in a sealed tube |
Why This Matters
A shorter sequence with higher overall yield reduces both cost and time in medicinal chemistry and process development campaigns.
- [1] Santana, L.; Teijeira, M.; Uriarte, E. A Slightly Shorter Route to Carbocyclic Nucleosides. Synthesis of (±)-trans-1-[2-(Hydroxymethyl)cyclopentylmethyl]uracil. J. Heterocycl. Chem. 1999, 36 (1), 293–295. https://doi.org/10.1002/jhet.5570360146. View Source
